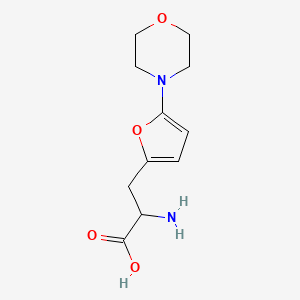
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid is a synthetic amino acid derivative that features a unique combination of a morpholine ring and a furan ring attached to the central amino acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a morpholine moiety.
Amino Acid Backbone Construction: The amino acid backbone is constructed through standard peptide synthesis techniques, involving the coupling of the furan-morpholine intermediate with an amino acid precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Functionalized morpholine derivatives.
科学的研究の応用
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and furan rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the target. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-(5-morpholinothiophen-2-yl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-3-(5-piperidinofuran-2-yl)propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid is unique due to the presence of both a morpholine and a furan ring, which can impart distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and binding affinity to specific targets, making it a valuable tool in various research applications.
特性
分子式 |
C11H16N2O4 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
2-amino-3-(5-morpholin-4-ylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c12-9(11(14)15)7-8-1-2-10(17-8)13-3-5-16-6-4-13/h1-2,9H,3-7,12H2,(H,14,15) |
InChIキー |
PQIXYSWIWXESRA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(O2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















